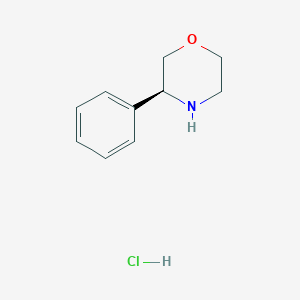
(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride: is a chemical compound that features an anthracene moiety attached to a trifluoroethylamine group. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with anthracene and trifluoroacetic acid.
Reaction Steps:
The anthracene is first activated through a Friedel-Crafts acylation reaction with trifluoroacetic anhydride.
The resulting trifluoroacetyl group is then reduced to an amine using a suitable reducing agent like lithium aluminum hydride (LiAlH4).
The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using reactors designed to handle the specific reaction conditions.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level.
Analyse Chemischer Reaktionen
(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form anthracene-9-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the trifluoroethylamine group to simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoroethylamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Anthracene-9-carboxylic acid derivatives.
Reduction Products: Simpler amines.
Substitution Products: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the development of advanced materials and chemical sensors.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: The trifluoroethylamine group can interact with enzymes and receptors, influencing biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: (S)-1-(Anthracen-9-yl)ethan-1-amine hydrochloride, 9-anthracenemethanol, and anthracene-9-carboxylic acid.
Uniqueness: The presence of the trifluoroethylamine group distinguishes this compound from its analogs, providing unique chemical and biological properties.
This compound , its preparation, reactions, applications, and mechanisms
Eigenschaften
IUPAC Name |
(1S)-1-anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N.ClH/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9,15H,20H2;1H/t15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQVKOKXNDPXSR-RSAXXLAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5R)-3,5-Bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B7948351.png)

![(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7948355.png)
![1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B7948360.png)








